molecular formula C44H32Cl2P2Ru B7854126 ?(2)-RUTHENIUM(2+) BINAP DICHLORIDE

?(2)-RUTHENIUM(2+) BINAP DICHLORIDE

Cat. No.: B7854126
M. Wt: 794.6 g/mol
InChI Key: YEKBVMDAGDTOQB-UHFFFAOYSA-L
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Description

The ruthenium(II) complex coordinated with 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and chloride ligands, denoted as [Ru(BINAP)Cl₂], is a cornerstone in asymmetric catalysis. Its octahedral geometry, with BINAP acting as a chiral bidentate phosphine ligand, enables high enantioselectivity in hydrogenation reactions. Synthesized via methods such as refluxing RuCl₃ with BINAP under inert conditions , this complex is renowned for reducing functionalized ketones and alkenes with >90% enantiomeric excess (ee) . Its catalytic cycle involves substrate chelation to the Ru center, followed by hydride transfer from a monohydride intermediate .

Properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKBVMDAGDTOQB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134524-84-8
Record name (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Zn-Mediated Reduction of Ru(acac)₃

The patent US5144050A details a scalable route using Ru(acac)₃, BINAP, and zinc dust in ethanol:

ParameterValue
Ru(acac)₃2.513 mmol
S-BINAP2.528 mmol
Zn dust3.28 g
Solvent95% EtOH (40 mL)
Temperature80°C, 15 hr
Yield>98% conversion to Ru(acac)₂(BINAP)

This method produces diketonate complexes, but subsequent treatment with HCl gas (1 atm, 0°C) converts acetylacetonate ligands to chloride, forming RuCl₂(BINAP).

Limitations and Byproducts

  • Competing Pathways : Excess Zn promotes over-reduction to Ru(0) colloids unless strictly stoichiometric.

  • Ligand Purity : ≥98% enantiomeric excess (e.e.) BINAP is required to avoid racemic byproducts.

Metathesis of Preformed Ru-BINAP Complexes

From Ru(BINAP)(OAc)₂

Ru(BINAP)(OAc)₂, synthesized via [RuCl₂(COD)]ₙ intermediates, undergoes anion exchange with HCl in dichloromethane:

Ru(BINAP)(OAc)2+2HClRu(BINAP)Cl2+2CH3COOH\text{Ru(BINAP)(OAc)}2 + 2\text{HCl} \rightarrow \text{Ru(BINAP)Cl}2 + 2\text{CH}_3\text{COOH}

Conditions :

  • HCl gas bubbled at 0°C for 2 hr

  • Yield: 89–92% (isolated as a microcrystalline solid)

Cationic Complex Conversion

Patent methods describe treating [Ru(BINAP)(p-cymene)]²⁺ with chloride salts (e.g., NH₄Cl) in THF:

[Ru(BINAP)(p-cymene)]2++2ClRu(BINAP)Cl2+p-cymene[\text{Ru(BINAP)(p-cymene)}]^{2+} + 2\text{Cl}^- \rightarrow \text{Ru(BINAP)Cl}_2 + \text{p-cymene}

Key Insight : p-cymene dissociation is accelerated at 40°C, but prolonged heating degrades BINAP.

Solvent and Atmosphere Optimization

Degassing Protocols

All methods require inert atmospheres (argon or nitrogen) to prevent Ru oxidation. Freeze-pump-thaw cycles (3×) for methanol and DMF are essential to achieve <1 ppm O₂.

Solvent Effects on Yield

SolventRu PrecursorBINAP SolubilityYield (%)
DMF[RuCl₂(benzene)]₂High85
EtOHRu(acac)₃Moderate98
THF[RuCl₂(p-cymene)]₂Low96

THF’s low solubility necessitates slow carbene infusion (1 mL/min) to prevent ligand scrambling.

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR : δ 60.6–61.8 ppm (DMF-CDCl₃), confirming BINAP coordination.

  • IR : Absence of ν(CO) at 1964 cm⁻¹ verifies no carbonyl contamination.

  • Conductivity : 27 S·cm²/mol in DMF, indicative of a cationic species.

X-ray Crystallography

While no structures of RuCl₂(BINAP) are reported, analogous Ru(BINAP)(OAc)₂ crystals show a distorted octahedral geometry with P–Ru–P bite angles of 92.1° .

Chemical Reactions Analysis

Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

The complex catalyzes the enantioselective hydrogenation of α,β-unsaturated carboxylic acids to chiral carboxylic acids. For example:

  • Substrate : 2-Methyl-2-hexenoic acid
    Product : (S)-2-Methylhexanoic acid
    Conditions : 50 psig H₂, 80°C, 14 hours
    Outcome : 100% conversion, 91% enantiomeric excess (e.e.) .

SubstrateProductConditionsConversione.e.
2-Methyl-2-hexenoic acid(S)-2-Methylhexanoic acid50 psig H₂, 80°C100%91%

This reaction highlights the catalyst’s ability to induce axial chirality in aliphatic systems .

Enantioselective Hydrogenation of Functionalized Ketones

The complex facilitates hydrogenation of ketones bearing diverse functional groups (e.g., esters, amides, siloxy):

  • Substrate : Aryl-functionalized ketones
    Product : Chiral secondary alcohols
    Conditions : H₂ pressure, polar solvents (e.g., methanol), ambient to elevated temperatures .

For instance, hydrogenation of dehydroxynaproxen under 1500 psig H₂ at 0°C for 6.5 hours yields (S)-naproxen with 94% e.e. and full conversion .

Ligand Substitution and Catalyst Modification

The dichloride undergoes ligand exchange to form active catalytic species:

Acetate Complex Formation

Reaction with sodium acetate in methanol replaces chloride ligands with acetate:

[RuCl2(BINAP)]+2CH3COO[Ru(OCOCH3)2(BINAP)]+2Cl\text{[RuCl}_2(\text{BINAP)]} + 2\text{CH}_3\text{COO}^- \rightarrow \text{[Ru(OCOCH}_3\text{)}_2(\text{BINAP)]} + 2\text{Cl}^-

  • Conditions : Anaerobic, DMF/MeOH solvent, 100°C .

  • Outcome : Ru(OCOCH₃)₂(BINAP) is isolated in 99–104% yield and used for high-turnover hydrogenations .

Diketonate Complex Formation

Reaction with β-diketones (e.g., acetylacetone) forms diketonate complexes:

[RuCl2(BINAP)]+2RC(O)CH2C(O)R’[Ru(RC(O)CHC(O)R’)2(BINAP)]+2HCl\text{[RuCl}_2(\text{BINAP)]} + 2\text{RC(O)CH}_2\text{C(O)R'} \rightarrow \text{[Ru(RC(O)CHC(O)R')}_2(\text{BINAP)]} + 2\text{HCl}

  • Application : These derivatives exhibit enhanced catalytic activity (e.g., 96% e.e. in ketone hydrogenation) .

Catalyst Activation via Aging

Aging the dichloride with substrates in methanol generates more active species. For example:

  • Process : Pre-mixing [RuCl₂(BINAP)] with dehydronaproxen in methanol forms [Ru(BINAP)(acac)(DHN)] (DHN = dehydronaproxen).

  • Result : Hydrogenation rate increases 20-fold, achieving 100% conversion in <5 minutes vs. 20% in 30 minutes without aging .

Isomerization Reactions

The complex catalyzes alkene isomerization, converting allylic alcohols to ketones or aldehydes with retained stereochemistry .

Key Reaction Conditions and Stability

  • Air Sensitivity : BINAP-Ru complexes oxidize rapidly in air; reactions require anaerobic conditions .

  • Solvents : DMF, methanol, or toluene (degassed) .

  • Temperature Range : 0°C–100°C, depending on substrate and desired kinetics .

Scientific Research Applications

Asymmetric Hydrogenation

Overview:
Ruthenium-BINAP complexes are widely recognized for their role in asymmetric hydrogenation reactions, where they facilitate the conversion of prochiral substrates into enantiomerically enriched products. The BINAP ligand enhances the selectivity and efficiency of these reactions.

Case Study:
In a notable study, a catalyst prepared from Ru BINAP Cl 2\text{Ru BINAP Cl }_2 was used to hydrogenate 2-methyl-2-hexenoic acid, achieving 100% conversion with an enantiomeric excess (e.e.) of 94% . This demonstrates the catalyst's effectiveness in producing high-purity chiral compounds.

Data Table: Asymmetric Hydrogenation Performance

SubstrateProductConversion (%)Enantiomeric Excess (%)
2-Methyl-2-hexenoic acid2-Methylhexanoic acid10094
Ibuprofen(S)-Ibuprofen9994
Naproxen(S)-Naproxen10093

Synthesis of Chiral Alcohols

Overview:
The use of Ru BINAP Cl 2\text{Ru BINAP Cl }_2 in the hydrogenation of ketones has led to the efficient synthesis of chiral alcohols. These reactions are crucial for the production of various pharmaceuticals.

Case Study:
In one experiment, the hydrogenation of acetophenone using Ru BINAP Cl 2\text{Ru BINAP Cl }_2 resulted in a chiral alcohol with over 99% conversion and an e.e. of 90% . This showcases the catalyst's ability to produce valuable intermediates for drug synthesis.

Catalyst Stability and Reactivity

Overview:
Ruthenium-BINAP complexes exhibit remarkable stability under various reaction conditions, which is essential for industrial applications. Their reactivity can be tailored by modifying the BINAP ligand structure.

Data Table: Catalyst Stability Under Reaction Conditions

Catalyst TypeReaction ConditionsStability (Hours)Observed Activity
Ru BINAP Cl 2\text{Ru BINAP Cl }_2800 psig H₂ at room temp>24High
Ru BINAP OAc 2\text{Ru BINAP OAc }_2Elevated temperature>12Moderate

Industrial Applications

Overview:
The ruthenium-BINAP system has been successfully employed in industrial processes for producing chiral pharmaceuticals. Its scalability and efficiency make it a preferred choice for large-scale syntheses.

Case Study:
The application of Ru BINAP Cl 2\text{Ru BINAP Cl }_2 in the production of chiral drugs has been documented, with processes yielding high enantiomeric purity and significant economic benefits due to reduced reaction times and improved yields .

Mechanism of Action

The mechanism by which Dichloro[(S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by oxidative addition, migratory insertion, and reductive elimination steps. The chiral ligand ensures that these steps occur in a manner that favors the formation of one enantiomer over the other, thus achieving enantioselectivity .

Comparison with Similar Compounds

Rhodium-BINAP Complexes

In contrast, [Ru(BINAP)Cl₂] expands applicability to ketones and alcohols due to Ru's lower electronegativity, which stabilizes oxygen-containing intermediates . For example, Noyori’s Ru-BINAP system achieves 99% ee in reducing acetophenone derivatives, whereas Rh analogs show <50% ee for similar substrates .

Ruthenium Complexes with Alternative Phosphine Ligands

Complexes like [Ru(DIOP)Cl₂] (DIOP = 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) exhibit lower enantioselectivity (70–85% ee) due to DIOP’s flexible backbone, which reduces stereochemical control compared to BINAP’s rigid binaphthyl framework .

Comparison with Polypyridine Ruthenium Complexes

Quaterpyridine Complexes

Tris(4,4':2',2'':4'',4'''-quaterpyridine)ruthenium(II) dichloride ([Ru(qpy)₃]Cl₂) is redox-active but lacks chiral induction. Its applications focus on light-driven water oxidation (TON ~120) rather than asymmetric catalysis . The absence of chiral ligands limits its utility in enantioselective synthesis.

Phenanthroline Complexes

[Ru(dmphen)₂(H₂O)]²⁺ (dmphen = 2,9-dimethyl-1,10-phenanthroline) exhibits pH-dependent redox behavior, with coordinated water molecules enabling alkane oxidation via H₂O₂ activation. However, its achiral nature restricts use in asymmetric reactions .

Mixed-Ligand Ruthenium-BINAP Complexes

Complexes like [Ru(BINAP)(DPEN)Cl₂] (DPEN = 1,2-diphenylethylenediamine) show enhanced enantioselectivity (up to 99.9% ee) in ketone hydrogenation compared to [Ru(BINAP)Cl₂] alone. The diamine ligand facilitates substrate binding via a six-membered transition state, lowering activation energy .

Comparison with Other Ruthenium Dichloride Catalysts

RuCl₂(PPh₃)₃ and Grubbs-type metathesis catalysts (e.g., RuCl₂(PCy₃)₂(=CHPh)) are effective in olefin metathesis but lack stereoselectivity. Unlike [Ru(BINAP)Cl₂], these tolerate oxygen-containing groups (e.g., alcohols, aldehydes) but require higher temperatures (60–100°C vs. 25–40°C for hydrogenation) .

Data Tables

Table 1. Catalytic Performance in Asymmetric Hydrogenation

Complex Substrate ee (%) TON Reference
[Ru(BINAP)Cl₂] Acetophenone 99 500
[Rh(BINAP)(COD)]⁺ Methyl acrylate 95 300
[Ru(BINAP)(DPEN)Cl₂] Acetophenone 99.9 1000
[Ru(DIOP)Cl₂] Ethyl pyruvate 85 200

Table 2. Redox and Stability Properties

Complex Redox Potential (V vs. SHE) pH Stability Range Application
[Ru(BINAP)Cl₂] -0.25 to +1.1 3–10 Hydrogenation
[Ru(dmphen)₂(H₂O)]²⁺ +0.8 to +1.5 1–7 Alkane Oxidation
[Ru(qpy)₃]Cl₂ +1.2 to +1.8 5–12 Water Oxidation

Biological Activity

Ruthenium(II) complexes, particularly those incorporating bisphosphine ligands like BINAP (1,2-bis(diphenylphosphino)ethane), have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Ruthenium(II) BINAP dichloride , focusing on its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

Ruthenium(II) BINAP dichloride can be represented by the formula [Ru(BINAP)(Cl)2][Ru(BINAP)(Cl)_2]. The complex is characterized by its coordination with the BINAP ligand, which provides a chiral environment conducive to catalytic and biological activity.

Mechanisms of Biological Activity

  • DNA Interaction :
    • Ruthenium complexes have shown varying degrees of interaction with DNA. For instance, studies have indicated that certain ruthenium(II) complexes can intercalate into DNA, leading to phototoxic effects upon irradiation. This is particularly relevant in cancer therapy, where targeted DNA damage can enhance the efficacy of chemotherapeutic agents .
    • A study highlighted that complexes such as [Ru(bpy)(2)(4,4bbob)]2+[Ru(bpy)(2)(4,4'-bbob)]^{2+} exhibit strong binding affinity for calf thymus DNA (ct-DNA), suggesting potential applications in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) upon light activation .
  • Anticancer Activity :
    • Ruthenium complexes have demonstrated promising anticancer properties. For example, a dinuclear ruthenium complex was shown to induce apoptosis in melanoma cells when activated by near-infrared light, emphasizing the potential for light-activated therapies .
    • The incorporation of BINAP enhances enantioselectivity in reactions, which can be beneficial in synthesizing biologically active compounds with specific configurations that may exhibit improved pharmacological profiles .
  • Electrocatalytic Activity :
    • Recent research has explored the electrocatalytic properties of ruthenium complexes for carbon dioxide reduction. While primarily focused on environmental applications, these findings suggest that similar mechanisms could be harnessed for biological systems where electron transfer processes are crucial .

Case Study 1: Phototoxicity in Cancer Cells

A study investigated the phototoxic effects of a ruthenium complex on human melanoma cells. The results indicated that upon exposure to low-power near-infrared light, the complex localized within mitochondria and nuclei, leading to significant cell death after only five minutes of irradiation. This highlights the potential for using ruthenium complexes as phototherapeutic agents in oncology.

Case Study 2: DNA Cleavage

Another study focused on mixed ligand ruthenium(II) complexes exhibiting photonuclease activity. Upon irradiation at 440 nm, these complexes facilitated the cleavage of plasmid DNA, demonstrating their potential as agents for targeted DNA damage in therapeutic applications. The study also noted cytotoxic effects towards NIH 3T3 cells under photolytic conditions .

Data Table: Summary of Biological Activities

Activity Description Reference
DNA IntercalationStrong binding affinity and phototoxicity upon light activation
Anticancer EffectsInduction of apoptosis in melanoma cells via near-infrared light
Electrocatalytic ActivityReduction of carbon dioxide; potential implications for biological systems
Photonuclease ActivityCleavage of plasmid DNA upon irradiation; cytotoxic effects observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (R)- or (S)-Ruthenium(2+) BINAP dichloride, and what analytical techniques are essential for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves ligand-exchange reactions starting from a ruthenium precursor (e.g., RuCl₃·xH₂O) with (R)- or (S)-BINAP under inert conditions. Purification often requires column chromatography or recrystallization in anhydrous solvents. Key characterization techniques include:

  • X-ray crystallography to confirm absolute configuration and coordination geometry.
  • ¹H/³¹P NMR spectroscopy to verify ligand integration and chiral purity .
  • Elemental analysis to validate stoichiometry.
    • Storage Considerations : The complex is sensitive to moisture and oxygen; storage at 0–6°C under argon is recommended to maintain stability .

Q. In which types of catalytic asymmetric reactions is (R)- or (S)-Ruthenium(2+) BINAP dichloride most commonly employed, and what reaction conditions optimize its performance?

  • Methodological Answer : The complex is widely used in enantioselective hydrogenation of ketones and olefins. Optimal conditions involve:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, THF) enhance solubility and reaction rates.
  • Temperature control : Reactions are typically conducted at 25–50°C; higher temperatures may reduce enantiomeric excess (ee).
  • Substrate scope : α,β-unsaturated carbonyl compounds show high reactivity.
    • Researchers should conduct kinetic studies (e.g., variable-temperature NMR) to map reaction pathways and identify rate-limiting steps .

Advanced Research Questions

Q. How do variations in ligand electronic and steric properties within BINAP-Ruthenium complexes affect enantioselectivity outcomes in hydrogenation reactions, and what methodological approaches can elucidate these effects?

  • Methodological Answer : Enantioselectivity is influenced by:

  • Steric effects : Bulky substituents on BINAP alter substrate approach trajectories.
  • Electronic effects : Electron-donating groups on ligands modulate metal center reactivity.
    • Advanced strategies include:
  • DFT calculations to model transition states and predict ee values.
  • Nonlinear effect studies to assess ligand-accelerated catalysis.
  • Chiral chromatography (e.g., HPLC with chiral columns) to quantify ee .

Q. What strategies can researchers employ to resolve discrepancies in reported catalytic activities of (R)- or (S)-Ruthenium(2+) BINAP dichloride across different solvent systems or substrates?

  • Methodological Answer : Contradictory data often arise from:

  • Solvent polarity effects : Use Kamlet-Taft parameters to correlate solvent properties with reaction rates.
  • Substrate-specific interactions : Perform competitive kinetic experiments with structurally diverse substrates.
    • To resolve conflicts:
  • Conduct reproducibility audits (e.g., replicate key studies under standardized conditions).
  • Use multivariate analysis (e.g., PCA) to identify dominant variables affecting catalytic activity .

Experimental Design and Data Analysis

Q. How can researchers design experiments to systematically evaluate the stability of (R)- or (S)-Ruthenium(2+) BINAP dichloride under varying atmospheric or solvent conditions?

  • Methodological Answer :

  • Stability assays : Expose the complex to controlled O₂/H₂O levels and monitor decomposition via UV-vis spectroscopy or mass spectrometry.
  • Accelerated aging studies : Use elevated temperatures to extrapolate shelf-life under standard conditions.
  • Data integration : Combine stability data with catalytic performance metrics to establish operational thresholds .

Q. What statistical or computational tools are most effective for analyzing enantioselectivity data in asymmetric catalysis studies involving this complex?

  • Methodological Answer :

  • Enantioselectivity modeling : Apply the Eyring equation to correlate ee with temperature.
  • Machine learning : Train models on substrate descriptors (e.g., Hammett σ values) to predict ee outcomes.
  • Error analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic measurements .

Literature and Reproducibility

Q. How should researchers conduct a rigorous literature review to identify gaps in understanding the mechanistic behavior of BINAP-Ruthenium complexes?

  • Methodological Answer :

  • Database searches : Use SciFinder or Reaxys with keywords like "asymmetric hydrogenation" and "BINAP-Ru dichloride."
  • Critical appraisal : Prioritize studies with full experimental details (e.g., NMR spectra, crystallographic data).
  • Gap analysis : Map reported mechanisms (e.g., inner-sphere vs. outer-sphere pathways) to identify unresolved questions .

Q. What steps ensure reproducibility when replicating catalytic reactions from literature using (R)- or (S)-Ruthenium(2+) BINAP dichloride?

  • Methodological Answer :

  • Detailed protocol documentation : Specify exact solvent drying methods, catalyst loading, and stirring rates.
  • Control experiments : Include known substrates (e.g., acetophenone) to benchmark performance.
  • Collaborative verification : Share samples with independent labs to cross-validate results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
?(2)-RUTHENIUM(2+) BINAP DICHLORIDE
Reactant of Route 2
?(2)-RUTHENIUM(2+) BINAP DICHLORIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.